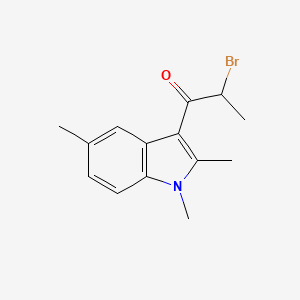
Methyl 2-amino-3-fluoro-6-methylbenzoate
Overview
Description
“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a chemical compound with the CAS Number: 1785567-79-4 . It has a molecular weight of 183.18 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-2-fluoro-6-methylbenzoate . The Inchi Code for this compound is 1S/C9H10FNO2/c1-5-3-4-6 (11)8 (10)7 (5)9 (12)13-2/h3-4H,11H2,1-2H3 . The Inchi Key is RSIDZTKHSXTEOT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-fluoro-6-methylbenzoate” is a pale-yellow to yellow-brown liquid .Scientific Research Applications
Antiviral Activity
“Methyl 2-amino-3-fluoro-6-methylbenzoate” derivatives have been studied for their antiviral properties. For instance, indole derivatives, which share a similar structure, have shown inhibitory activity against influenza A . This suggests that methyl 2-amino-3-fluoro-6-methylbenzoate could be synthesized into compounds that may serve as potent antiviral agents, potentially offering new treatments for viral infections.
Anti-inflammatory Applications
The indole nucleus, which is structurally related to methyl 2-amino-3-fluoro-6-methylbenzoate, is found in many bioactive compounds with anti-inflammatory properties . Research into the anti-inflammatory applications of this compound could lead to the development of new anti-inflammatory medications, especially for conditions that are currently difficult to treat.
Anticancer Research
Compounds containing an indole ring, similar to methyl 2-amino-3-fluoro-6-methylbenzoate, have been explored for their anticancer activities . By studying the interactions of methyl 2-amino-3-fluoro-6-methylbenzoate derivatives with cancer cells, researchers can develop new anticancer drugs that target specific pathways involved in tumor growth and metastasis.
Polymer Synthesis
Methyl 2-amino-3-fluoro-6-methylbenzoate could be utilized in the synthesis of functional polyolefins through copolymerization with ethylene and other polar monomers . This application is significant in creating materials with specific properties for industrial use, such as increased durability or chemical resistance.
Development of Antimicrobial Agents
The structural similarity of methyl 2-amino-3-fluoro-6-methylbenzoate to indole derivatives, which have demonstrated antimicrobial properties, indicates potential for developing new antimicrobial agents . These could be particularly useful in combating antibiotic-resistant bacteria and finding new treatments for bacterial infections.
Neuropharmacological Research
Indole derivatives have been associated with various neuropharmacological effects . Methyl 2-amino-3-fluoro-6-methylbenzoate could be a precursor in synthesizing compounds that affect neurotransmitter systems, offering potential applications in treating neurological disorders.
Safety and Hazards
properties
IUPAC Name |
methyl 2-amino-3-fluoro-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDYEYUKTBXHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Methylthio)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1453267.png)



![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)


![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)


![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)